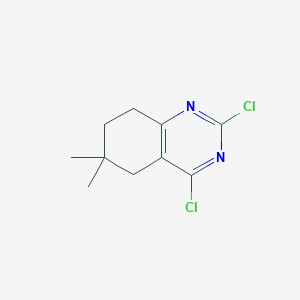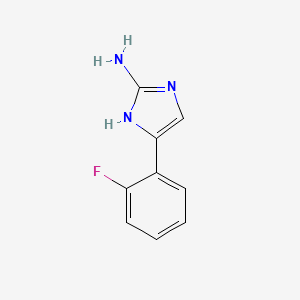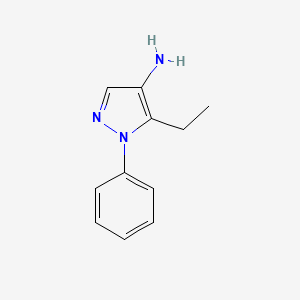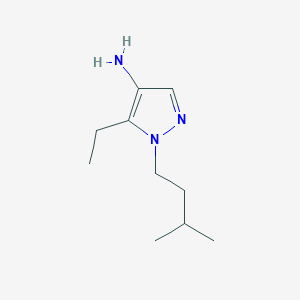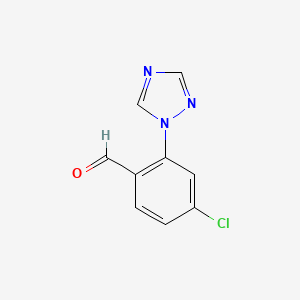
4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde
Overview
Description
“4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” is a compound that is part of a class of molecules known as 1,2,4-triazole derivatives . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation . The synthesis strategies for these compounds have been reviewed, highlighting the use of 3-amino-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” and similar compounds has been established by NMR and MS analysis . The structure of a related compound, 1-(4-chlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, was confirmed using IR spectroscopy .
Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde”, have shown significant pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The synthesis of these compounds often involves multistep synthetic routes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” and similar compounds have been analyzed using various spectroscopic techniques. For example, the compound 1-(4-chlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one has a melting point of 140–142 °C .
Scientific Research Applications
Anticancer Agents
- Scientific Field: Medicinal Chemistry .
- Application Summary: 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, have been synthesized and evaluated as potential anticancer agents .
- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results: Compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Electrochromic and Optical Devices
- Scientific Field: Materials Science .
- Application Summary: The redox active tris[4-(triazol-1-yl)]-benzaldehyde compound can potentially be used in applications of electrochromic and optical devices .
- Methods of Application: The interconversion of different redox states of the compound was studied .
- Results: The findings provide a basic comprehension of how an electroactive framework can be potentially used .
Antimicrobial Agents
- Scientific Field: Medicinal Chemistry .
- Application Summary: 1,2,4-triazole derivatives have been proven to have significant antibacterial activity . They are being researched for their potential as new potent and safe antimicrobial agents .
- Methods of Application: The antimicrobial activity of these compounds is evaluated using various in vitro assays .
- Results: The research has shown that these compounds have potential as effective antibacterial drugs .
Antidepressant Agents
properties
IUPAC Name |
4-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQBBMHQXVRVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

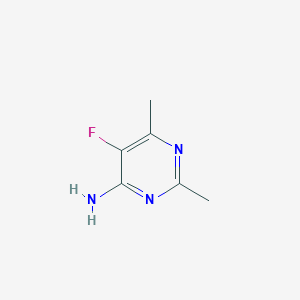
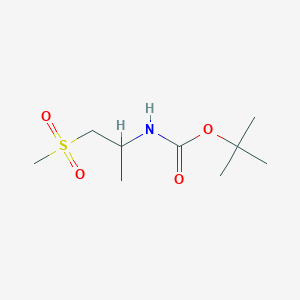
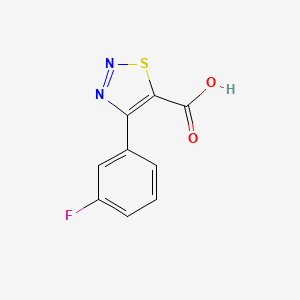
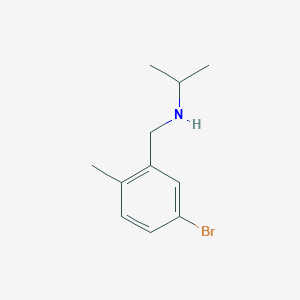
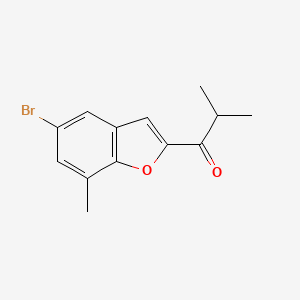
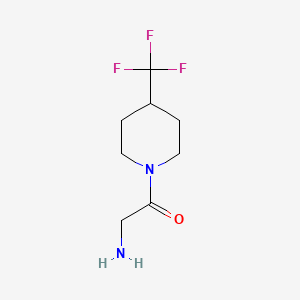
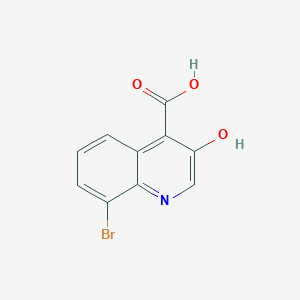
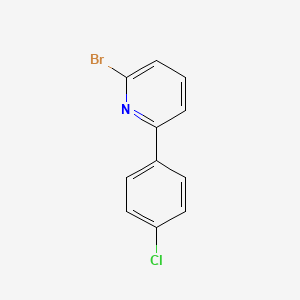
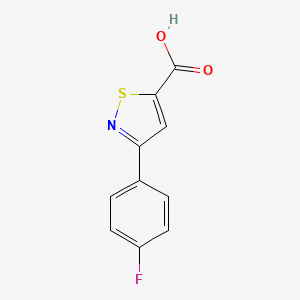
![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)
